1-O-Galloylpedunculagin

Catalog No.
S570587
CAS No.
M.F
C41H28O26
M. Wt
936.6 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-O-Galloylpedunculagin

Product Name

1-O-Galloylpedunculagin

IUPAC Name

(7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 3,4,5-trihydroxybenzoate

Molecular Formula

C41H28O26

Molecular Weight

936.6 g/mol

InChI

InChI=1S/C41H28O26/c42-13-1-8(2-14(43)24(13)48)36(57)67-41-35-34(65-39(60)11-5-17(46)27(51)31(55)22(11)23-12(40(61)66-35)6-18(47)28(52)32(23)56)33-19(63-41)7-62-37(58)9-3-15(44)25(49)29(53)20(9)21-10(38(59)64-33)4-16(45)26(50)30(21)54/h1-6,19,33-35,41-56H,7H2

InChI Key

SWRFKGRMQVLMKA-UHFFFAOYSA-N

SMILES

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O

Synonyms

casuarictin, casuarictin, (alpha-D-Glc)-stereoisomer, casuarictin, (beta-D-Glc)-isomer, casuarictin, beta-D-Glc)-(2(R),3(R)-isomer

Canonical SMILES

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O

1-O-Galloylpedunculagin belongs to the class of organic compounds known as hydrolyzable tannins. These are tannins with a structure characterized by either of the following models. In model 1, the structure contains galloyl units (in some cases, shikimic acid units) that are linked to diverse polyol carbohydrate-, catechin-, or triterpenoid units. In model 2, contains at least two galloyl units C-C coupled to each other, and do not contain a glycosidically linked catechin unit. 1-O-Galloylpedunculagin is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, 1-O-galloylpedunculagin can be found in fruits. This makes 1-O-galloylpedunculagin a potential biomarker for the consumption of this food product.

1-O-Galloylpedunculagin is a hydrolyzable tannin classified under ellagitannins, which are complex polyphenolic compounds. Its chemical formula is C41H28O26C_{41}H_{28}O_{26} and it is characterized by the presence of multiple hydroxyl groups, contributing to its antioxidant properties. This compound has been identified in various plant sources, including Quercus acutissima (the sawtooth oak) and Rubus idaeus (raspberry) . The structure of 1-O-Galloylpedunculagin features a galloyl group attached to pedunculagin, enhancing its biological activity compared to its parent compound.

Typical of hydrolyzable tannins. It can participate in esterification reactions due to the presence of hydroxyl groups, leading to the formation of more complex tannin structures. Additionally, it can react with metal ions, resulting in color changes indicative of phenolic compounds, such as the dark blue coloration observed with ferric chloride . The compound also exhibits reactivity towards oxidative agents, which can lead to the formation of quinones or other oxidation products.

1-O-Galloylpedunculagin demonstrates significant biological activities, particularly:

  • Antioxidant Activity: It has been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines and enzymes, contributing to its potential use in treating inflammatory diseases .
  • Topoisomerase II Inhibition: It disrupts DNA replication and transcription by inhibiting topoisomerase II, which is crucial for cancer therapy .
  • Protein Phosphatase Inhibition: It selectively inhibits protein phosphatases, suggesting a role in cellular signaling pathways .

The synthesis of 1-O-Galloylpedunculagin can be achieved through various methods:

  • Natural Extraction: It can be extracted from plant materials using solvents like ethanol or water. Microwave-enhanced extraction techniques have been optimized for better yield and efficiency .
  • Chemical Synthesis: Laboratory synthesis involves the esterification of pedunculagin with gallic acid or its derivatives under controlled conditions. This method allows for the production of pure compounds and can be modified to yield different anomeric forms .

1-O-Galloylpedunculagin has several applications across different fields:

  • Pharmaceuticals: Due to its anti-cancer and anti-inflammatory properties, it is being researched for potential therapeutic applications.
  • Nutraceuticals: Its antioxidant capabilities make it a candidate for dietary supplements aimed at improving health and preventing diseases related to oxidative stress.
  • Cosmetics: The compound's ability to protect skin cells from oxidative damage positions it as an ingredient in skincare formulations.

Interaction studies indicate that 1-O-Galloylpedunculagin may enhance the efficacy of other therapeutic agents. Its ability to inhibit topoisomerase II suggests a synergistic effect when combined with other chemotherapeutics. Additionally, studies have shown that it can modulate signaling pathways involving protein phosphatases, indicating potential interactions with various cellular mechanisms .

Several compounds share structural similarities with 1-O-Galloylpedunculagin, including:

  • Pedunculagin: The parent compound from which 1-O-galloylpedunculagin is derived; it has lower biological activity compared to its galloylated derivative.
  • Epigallocatechin Gallate: A well-known polyphenol found in green tea; while it shares antioxidant properties, it has a different mechanism of action and structure .
  • Corilagin: Another ellagitannin with similar properties but differing in structure and biological activity.

Comparison Table

CompoundStructure TypeKey Biological ActivityUnique Features
1-O-GalloylpedunculaginHydrolyzable TanninAntioxidant, Anti-inflammatoryStrong topoisomerase II inhibition
PedunculaginHydrolyzable TanninModerate antioxidantParent compound
Epigallocatechin GallateFlavonoidStrong antioxidantFound in green tea
CorilaginHydrolyzable TanninAntioxidant, Anti-inflammatoryDifferent structural configuration

This comparison highlights the unique position of 1-O-Galloylpedunculagin within the realm of polyphenolic compounds due to its enhanced biological activities stemming from its galloylation.

Enzymatic Galloylation Mechanisms in Tannin Biosynthesis

The biosynthesis of 1-O-galloylpedunculagin represents a sophisticated biochemical pathway involving multiple enzymatic galloylation mechanisms that ultimately lead to the formation of this complex ellagitannin compound [1]. The initial step in hydrolyzable tannin biosynthesis involves the formation of gallic acid through the shikimate pathway, which serves as the fundamental building block for all subsequent galloylation reactions [9].

UDP-glucosyltransferases belonging to the UGT84A family play a critical role in the first committed step of galloylation [1]. These enzymes catalyze the esterification of gallic acid with uridine diphosphate glucose to form 1-O-galloyl-β-D-glucopyranose, commonly known as β-glucogallin [27]. The UGT84A subfamily members are specifically found in core eudicots, which correlates with the emergence of hydrolyzable tannins in plant evolution [1].

Gene/ProteinOther NameSpeciesFunction
UGT84A6FaGT2Fragaria × ananassaβ-glucogallin synthesis
UGT84A13-Quercus roburβ-glucogallin synthesis
UGT84A22CsUGT84A22Camellia sinensisβ-glucogallin synthesis
UGT84A23-Punica granatumβ-glucogallin synthesis
UGT84A24-Punica granatumβ-glucogallin synthesis
UGT84A25a-Eucalyptus camaldulensisβ-glucogallin synthesis
UGT84A25b-Eucalyptus camaldulensisβ-glucogallin synthesis
UGT84A26a-Eucalyptus camaldulensisβ-glucogallin synthesis
UGT84A26b-Eucalyptus camaldulensisβ-glucogallin synthesis
UGT84A44VvGT1Vitis viniferaβ-glucogallin synthesis

Serine carboxypeptidase-like acyltransferases represent another crucial class of enzymes involved in galloylation mechanisms [19]. These enzymes demonstrate remarkable specificity in their catalytic activity, with some containing the conserved catalytic triad serine-aspartate-histidine, while others function as non-catalytic companion paralogs [19]. The co-expression of catalytic and non-catalytic serine carboxypeptidase-like proteins has been identified as essential for proper galloylation of flavan-3-ols and subsequent ellagitannin formation [19].

The epicatechin:1-O-galloyl-β-D-glucose O-galloyltransferase enzyme represents a specialized galloylation mechanism that utilizes β-glucogallin as the galloyl donor for the modification of flavan-3-ol substrates [15]. This enzyme demonstrates substrate specificity for 2,3-cis-flavan-3-ol compounds and exhibits optimal activity at temperatures around 30 degrees Celsius with maximal reaction rates between pH 4.0 and 6.0 [15].

Role of β-Glucogallin in Precursor Metabolism

β-glucogallin serves as the central metabolic hub in the biosynthesis of hydrolyzable tannins, including the precursors necessary for 1-O-galloylpedunculagin formation [1] [9]. This compound functions as both an acyl acceptor and an acyl donor in the complex network of galloylation reactions that characterize ellagitannin biosynthesis [1]. The formation of β-glucogallin represents the first committed step in hydrolyzable tannin biosynthesis and establishes the foundation for all subsequent structural elaborations [27].

The enzymatic formation of β-glucogallin is catalyzed by UDP-glucose:gallic acid glucosyltransferases, which demonstrate remarkable substrate promiscuity for various phenolic acid substrates [27]. These enzymes exhibit kinetic parameters that reflect their efficiency in β-glucogallin formation, with variations observed across different plant species [27].

EnzymeSubstrateKm (μM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)Species
FaGT2*Gallic acid960.88333Fragaria × ananassa
FaGT2Gallic acid2641.86818Fragaria × ananassa
FvGT2Gallic acid2321.14741Fragaria vesca
RiGT2Gallic acid801.620000Rubus idaeus
VvgGT1Gallic acid721.115277Vitis vinifera

The metabolic significance of β-glucogallin extends beyond its role as a simple precursor molecule [9]. In the galloylation-degalloylation cycle, β-glucogallin participates in dynamic equilibrium reactions that allow for the redistribution of galloyl units among various acceptor substrates [2]. This metabolic flexibility enables plants to modulate their ellagitannin profiles in response to developmental and environmental cues [2].

β-glucogallin demonstrates dual functionality as both substrate and cofactor in transesterification reactions that lead to the formation of higher galloylated glucose derivatives [9]. The compound serves as the principal energy-rich acyl donor required for the sequential galloylation steps that produce di-, tri-, tetra-, and pentagalloylglucose intermediates [33]. This progressive galloylation ultimately leads to the formation of 1,2,3,4,6-pentagalloylglucose, which serves as the immediate precursor for ellagitannin biosynthesis [1].

The cellular localization of β-glucogallin biosynthesis has been demonstrated to occur primarily in the cytoplasm, with gallic acid UDP-glucosyltransferases showing cytosolic localization patterns [31]. This subcellular compartmentalization raises important questions regarding gallic acid transport from plastids, where the precursor gallic acid is synthesized through the dehydroquinate dehydratase/shikimate dehydrogenase pathway [1].

Position-Specific Acyltransferase Activity in Gallotannin Formation

The formation of gallotannin precursors that ultimately lead to 1-O-galloylpedunculagin synthesis involves highly specific positional acyltransferase activities that determine the precise attachment sites of galloyl groups on the glucose core [1] [29]. These position-specific acyltransferases demonstrate remarkable regioselectivity, ensuring that galloyl groups are attached to specific hydroxyl positions on the glucose molecule in a predetermined sequence [29].

The biosynthetic pathway from β-glucogallin to pentagalloylglucose involves a series of strictly position-specific galloylation steps [33]. The first galloylation typically occurs at the 6-position of glucose, followed by sequential additions at the 2-, 3-, and 4-positions [29]. This ordered sequence of galloylation is mediated by distinct acyltransferase enzymes that recognize specific structural features of the partially galloylated intermediates [1].

Acyltransferase enzymes involved in gallotannin formation exhibit substrate specificity that extends beyond simple positional recognition [1]. These enzymes demonstrate preference for specific galloyl donor molecules, with β-glucogallin serving as the primary acyl donor for most galloylation reactions [9]. However, some acyltransferases can utilize higher galloylated glucose derivatives as alternative acyl donors, particularly in the formation of complex gallotannin structures [1].

The mechanism of position-specific acyltransferase activity involves the formation of enzyme-substrate complexes that orient the galloyl donor and acceptor molecules in precise spatial arrangements [15]. The catalytic efficiency of these enzymes is influenced by factors including pH, temperature, and the presence of specific cofactors or inhibitors [15]. Serine carboxypeptidase-like acyltransferases represent a major class of these position-specific enzymes, characterized by their conserved catalytic triad and substrate binding domains [19].

Recent research has revealed that some acyltransferases function as part of multi-enzyme complexes that include both catalytic and non-catalytic protein components [19]. The non-catalytic companion paralogs play essential roles in protein stability and post-translational processing, highlighting the complexity of acyltransferase regulation in gallotannin biosynthesis [19].

EnzymeSpeciesCatalytic TriadFunctionMolecular Weight (kDa)Substrate SpecificityAcyl Donor
CsSCPL4Camellia sinensisS-D-HGalloylation of flavan-3-ols60(-)-epicatechin, (-)-epigallocatechin1-O-galloyl-β-D-glucose
CsSCPL5Camellia sinensisT-D-Y (non-catalytic)Non-catalytic companion paralog58Protein stabilizationN/A
ECGTCamellia sinensisS-D-HEpicatechin galloyltransferase241 (tetramer)(-)-epicatechin, (-)-epigallocatechin1-O-galloyl-β-D-glucose

Oxidative Coupling Mechanisms for HHDP Unit Generation

The formation of hexahydroxydiphenoyl units represents a critical step in the biosynthesis of ellagitannins, including 1-O-galloylpedunculagin [1] [13]. These oxidative coupling reactions involve the regiospecific and stereospecific linkage of adjacent galloyl groups to form the characteristic biphenyl structures that define ellagitannin chemistry [36]. The process is mediated by specialized oxidative enzymes that demonstrate remarkable specificity for their galloyl substrates [33].

Laccase-type phenol oxidases belonging to the enzyme classification 1.10.3.2 serve as the primary catalysts for hexahydroxydiphenoyl unit formation [36]. These copper-containing enzymes facilitate the oxygen-dependent oxidation of pentagalloylglucose to form tellimagrandin II, which contains the first hexahydroxydiphenoyl group in the ellagitannin biosynthetic pathway [36]. The oxidative coupling typically occurs between the 4- and 6-positioned galloyl groups, resulting in the formation of a 4,6-O-hexahydroxydiphenoyl bridge [1].

The stereochemical outcome of oxidative coupling reactions is controlled by the spatial arrangement of galloyl groups on the glucose core and the specific mechanism of the oxidizing enzyme [36]. Circular dichroism studies have confirmed that the hexahydroxydiphenoyl groups formed through enzymatic oxidation possess the S-stereoconfiguration characteristic of naturally occurring ellagitannins [36]. This stereospecificity is essential for the biological activity and structural integrity of the resulting ellagitannin compounds [12].

EnzymeSourceSubstrateProductMolecular Weight (kDa)pH OptimumKm (μM)EC Classification
Pentagalloylglucose: O₂ oxidoreductaseTellima grandiflora1,2,3,4,6-pentagalloylglucoseTellimagrandin II605.0Not specified1.10.3.2
Tellimagrandin II: O₂ oxidoreductaseTellima grandifloraTellimagrandin IICornusiin E1605.28.51.10.3.-

Subsequent oxidative coupling reactions can occur between additional galloyl groups to form multiple hexahydroxydiphenoyl units within the same molecule [1]. The formation of casuarictin from tellimagrandin II involves oxidative coupling between the 2- and 3-positioned galloyl groups, creating a second hexahydroxydiphenoyl bridge [23]. This sequential oxidation pattern establishes the structural framework for more complex ellagitannins, including pedunculagin and its galloylated derivatives [24].

The mechanism of oxidative coupling involves the initial formation of phenoxyl radicals through single-electron oxidation of the galloyl phenolic groups [13]. These radicals undergo rapid intramolecular coupling to form carbon-carbon bonds between adjacent aromatic systems [13]. The reaction is thermodynamically favorable and proceeds under mild conditions in the presence of molecular oxygen as the terminal electron acceptor [36].

Research has demonstrated that different oxidative enzymes are responsible for distinct coupling reactions within the ellagitannin biosynthetic pathway [32]. The enzyme catalyzing pentagalloylglucose oxidation to tellimagrandin II is distinct from the enzyme responsible for tellimagrandin II dimerization to cornusiin E, indicating specialized functions for different members of the laccase family [32]. This enzymatic specificity ensures precise control over the timing and location of oxidative coupling events during ellagitannin biosynthesis [33].

XLogP3

2.1

Dates

Last modified: 02-18-2024

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